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molecular formula C7H5NS B1215175 1,2-Benzisothiazole CAS No. 272-16-2

1,2-Benzisothiazole

Cat. No. B1215175
M. Wt: 135.19 g/mol
InChI Key: CSNIZNHTOVFARY-UHFFFAOYSA-N
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Patent
US05856504

Procedure details

In a 300 ml four-necked flask equipped with a stirrer, a thermometer, and a condenser, 100 g of monochlorobenzene was placed in advance, to which 33.4 g (0.2 mol) of 2-(methylthio)benzaldehyde oxime was added under nitrogen atmosphere. 25.2 g (0.21 mol) Of thionyl chloride was added dropwise thereto while stirring at a temperature of from -10° to -15° C. and allowed to react for 1 hour at the same temperature. After the termination of the reaction, the reaction mixture was heated to room temperature and subjected to distilling off of the solvent and then to distillation under reduced pressure to give 26.2 g of 1,2-benzisothiazole (boiling point: 115° to 116° C./15 mm Hg, melting point: 39° to 40° C.). The yield was 97% to the 2-(methylthio)benzaldehyde oxime.
Name
2-(methylthio)benzaldehyde oxime
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[S:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[CH:5]=[N:6]O.S(Cl)(Cl)=O>ClC1C=CC=CC=1>[S:2]1[C:3]2[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=2[CH:5]=[N:6]1

Inputs

Step One
Name
2-(methylthio)benzaldehyde oxime
Quantity
33.4 g
Type
reactant
Smiles
CSC1=C(C=NO)C=CC=C1
Step Two
Name
Quantity
25.2 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
100 g
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at a temperature of from -10° to -15° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300 ml four-necked flask equipped with a stirrer
ADDITION
Type
ADDITION
Details
was added under nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
to react for 1 hour at the same temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the termination of the reaction
DISTILLATION
Type
DISTILLATION
Details
to distilling off of the solvent
DISTILLATION
Type
DISTILLATION
Details
to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
S1N=CC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 26.2 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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